molecular formula C32H27N2O5P B12706443 2-Butenoic acid, 2-hydroxy-4-(4-methylphenyl)-4-oxo-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- CAS No. 149990-83-0

2-Butenoic acid, 2-hydroxy-4-(4-methylphenyl)-4-oxo-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)-

Cat. No.: B12706443
CAS No.: 149990-83-0
M. Wt: 550.5 g/mol
InChI Key: FTKLXUMOVXINOL-HFTWOUSFSA-N
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Description

2-Butenoic acid, 2-hydroxy-4-(4-methylphenyl)-4-oxo-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a butenoic acid backbone with multiple functional groups, including a hydroxy group, a methylphenyl group, and a triphenylphosphoranylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the butenoic acid backbone, the introduction of the hydroxy and methylphenyl groups, and the addition of the triphenylphosphoranylidene moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of the triphenylphosphoranylidene moiety suggests it may interact with biological molecules in unique ways.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific molecular targets in the body.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties to the materials or reactions it is involved in.

Mechanism of Action

The mechanism of action of this compound will depend on its specific interactions with molecular targets. The triphenylphosphoranylidene moiety may play a key role in these interactions, potentially acting as a ligand for metal ions or as a reactive intermediate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other butenoic acid derivatives with different substituents or other hydrazide derivatives with different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological interactions. The presence of the triphenylphosphoranylidene moiety is particularly noteworthy, as it may impart unique reactivity and binding properties.

Conclusion

2-Butenoic acid, 2-hydroxy-4-(4-methylphenyl)-4-oxo-, 2-(1,2-dioxo-3-(triphenylphosphoranylidene)propyl)hydrazide, (Z)- is a complex and versatile compound with potential applications in various fields

Properties

CAS No.

149990-83-0

Molecular Formula

C32H27N2O5P

Molecular Weight

550.5 g/mol

IUPAC Name

(Z)-4-hydroxy-4-(4-methylphenyl)-2-oxo-N'-[2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoyl]but-3-enehydrazide

InChI

InChI=1S/C32H27N2O5P/c1-23-17-19-24(20-18-23)28(35)21-29(36)31(38)33-34-32(39)30(37)22-40(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-22,35H,1H3,(H,33,38)(H,34,39)/b28-21-

InChI Key

FTKLXUMOVXINOL-HFTWOUSFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)NNC(=O)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)C(=O)NNC(=O)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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